JQ-1 (carboxylic acid)

Description

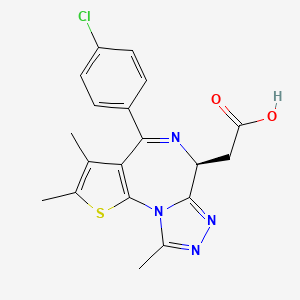

Structure

3D Structure

Properties

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOSBOOJFIRCSO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202592-23-2 | |

| Record name | 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JQ1 (carboxylic acid)

Abstract: The thieno-triazolo-1,4-diazepine, (+)-JQ1, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial epigenetic "readers" in the regulation of gene transcription. Its derivative, JQ1 (carboxylic acid), serves as a vital precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs), enabling targeted protein degradation.[1][2][] This guide provides a comprehensive technical overview of the core mechanism of action of JQ1, detailing its competitive inhibition of BET bromodomains, the downstream effects on critical signaling pathways such as c-MYC and NF-κB, and the resultant cellular consequences. Quantitative binding and inhibition data are presented, alongside detailed protocols for key experimental assays used in its characterization.

Core Mechanism: Competitive Inhibition of BET Bromodomains

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) that function as recognition modules for acetylated lysine (B10760008) (Kac) residues on histone tails.[4] This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb), to promote the expression of target genes.[4][5]

The primary mechanism of action for JQ1 is direct, competitive inhibition.[6] The JQ1 molecule mimics the structure of acetylated lysine, allowing it to bind with high affinity to the hydrophobic Kac-binding pocket within the BET bromodomains.[6][7] This occupation of the binding site physically prevents the interaction between BET proteins and acetylated histones, leading to the displacement of BRD4 and its associated transcriptional complexes from chromatin.[7][8] This action effectively suppresses the transcription of BET-dependent genes.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 4. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

JQ-1 (Carboxylic Acid): A Technical Guide to a Key BRD4 Inhibitor and PROTAC Precursor

Introduction: JQ-1 (carboxylic acid), also known as (+)-JQ1 carboxylic acid, is a pivotal chemical probe in the study of epigenetics and a cornerstone in the development of targeted protein degraders. As a derivative of the potent pan-BET (Bromodomain and Extra-Terminal domain) family inhibitor (+)-JQ1, it retains the ability to selectively bind to the bromodomains of BRD4, a key regulator of gene transcription.[1][2][3] Its defining feature is a carboxylic acid functional group, which, while reducing cell permeability compared to its ester parent compound, provides a crucial chemical handle for conjugation.[2] This makes JQ-1 (carboxylic acid) an indispensable tool for researchers, particularly as a warhead for synthesizing Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of BRD4 and other BET proteins.[1][2]

This guide provides an in-depth technical overview of JQ-1 (carboxylic acid), covering its mechanism of action, biochemical and cellular activity, relevant signaling pathways, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

JQ-1 (carboxylic acid) is a thienotriazolodiazepine derivative. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇ClN₄O₂S | [2] |

| Molecular Weight | 400.88 g/mol | [2] |

| CAS Number | 202592-23-2 | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| Storage | Store at -20°C |

Mechanism of Action

BRD4 acts as an epigenetic "reader" by recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins.[4][5] This interaction is crucial for recruiting transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb) complex, to specific gene promoters and enhancers.[5][6] The P-TEFb complex then phosphorylates RNA Polymerase II, initiating transcriptional elongation of target genes, many of which are implicated in cancer, such as the oncogene MYC.[4][6][7]

JQ-1 (carboxylic acid) exerts its inhibitory effect by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BRD4.[8][9] This action displaces BRD4 from chromatin, preventing the recruitment of the transcriptional apparatus and leading to the suppression of target gene expression.[10][11] The ultimate cellular consequences include cell cycle arrest, induction of apoptosis, and suppression of proliferation in various cancer models.[10][12]

Quantitative Data: Biochemical and Cellular Activity

JQ-1 (carboxylic acid) is a potent inhibitor of the two bromodomains of BRD4, BD1 and BD2. Its activity is typically measured using biochemical assays like AlphaScreen or HTRF. While it is a powerful tool for in vitro studies and PROTAC development, its cellular activity can be lower than the parent compound (+)-JQ1 due to differences in cell membrane permeability.

| Target | Assay Type | IC₅₀ (nM) | Reference |

| BRD4 (BD1) | AlphaScreen | 77 | [8][13] |

| BRD4 (BD2) | AlphaScreen | 33 | [8][13] |

| HEK293 Cells | CellTiter-Glo | > 50 µM | [1] |

Modulated Signaling Pathways

BRD4 is a master regulator of transcription and is involved in numerous signaling pathways critical for cell growth, proliferation, and inflammation. By inhibiting BRD4, JQ-1 (carboxylic acid) can modulate these pathways.

1. BRD4-Mediated Gene Transcription: This is the core pathway affected. BRD4's role as a scaffold for the transcriptional machinery is central to its function.

2. NF-κB Signaling: BRD4 has been shown to interact with the acetylated RELA/p65 subunit of NF-κB, a key transcription factor in inflammatory responses.[5] This interaction is critical for the transcriptional activation of NF-κB target genes. Inhibition of BRD4 can, therefore, suppress inflammatory signaling.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (+)-JQ1 carboxylic acid | CAS 202592-23-2 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. JQ-1 (carboxylic acid) | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 9. Bromodomain and extraterminal protein inhibitor JQ1 induces maturation arrest and disrupts the cytoplasmic organization in mouse oocytes under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. adooq.com [adooq.com]

JQ-1 (Carboxylic Acid) for PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of JQ-1 (carboxylic acid) in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It covers the core principles, detailed experimental protocols, quantitative data for representative JQ-1 based PROTACs, and the signaling pathways involved in their mechanism of action.

Introduction to JQ-1 and PROTAC Technology

JQ-1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is a key regulator of oncogene expression.[1][2] The carboxylic acid derivative of JQ-1 serves as a crucial building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1][4] A typical PROTAC consists of a ligand that binds to the target protein (in this case, JQ-1), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two moieties.[4] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.[4]

Mechanism of Action of JQ-1 Based PROTACs

The primary mechanism of action for a JQ-1 based PROTAC involves the formation of a ternary complex between the PROTAC molecule, the BRD4 protein, and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to BRD4, leading to its subsequent degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its downstream target genes, such as c-Myc, Bcl-2, and Cyclin D1, which are critical for cancer cell proliferation and survival.[5]

Quantitative Data for Representative JQ-1 Based PROTACs

The efficacy of JQ-1 based PROTACs is commonly assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of several well-characterized JQ-1 derived PROTACs.

| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dBET1 | Thalidomide (CRBN) | MV4;11 | ~30 | >95 | [6] |

| MZ1 | VHL Ligand | HeLa | <1000 | >90 | [6] |

| ARV-825 | Pomalidomide (B1683931) (CRBN) | MM.1S | <1 | >95 | [7] |

| BETd-260 | Not Specified | MNNG/HOS | ~3 | >95 | [7] |

Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions.

Experimental Protocols

Synthesis of a JQ-1 Based PROTAC

This protocol outlines the synthesis of a representative JQ-1 based PROTAC using JQ-1 carboxylic acid and a pomalidomide-based linker for Cereblon (CRBN) recruitment.[4]

Materials:

-

JQ-1 carboxylic acid

-

N-Boc-amino-linker (e.g., N-Boc-3-aminopropan-1-ol)

-

Pomalidomide

-

Coupling agents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Deprotection agent (e.g., TFA)

-

Solvents (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

-

Synthesis of Linker-E3 Ligase Ligand Intermediate:

-

React pomalidomide with a suitable derivative of the N-Boc-protected linker. This typically involves an amide bond formation.

-

Purify the resulting Boc-protected linker-pomalidomide intermediate by column chromatography.

-

Remove the Boc protecting group using an acid such as TFA to yield the free amine of the linker-pomalidomide intermediate.

-

-

Coupling of JQ-1 Carboxylic Acid:

-

Activate the carboxylic acid group of JQ-1 using a coupling agent like HATU in the presence of a base such as DIPEA.

-

Add the deprotected linker-pomalidomide intermediate to the activated JQ-1 carboxylic acid.

-

Allow the reaction to proceed to completion, monitoring by TLC or LC-MS.

-

-

Final Purification:

-

Purify the final PROTAC product using reverse-phase HPLC to achieve high purity.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

-

Western Blot for BRD4 Degradation

This protocol is a standard method to assess the degradation of the target protein, BRD4, in response to PROTAC treatment.[8]

Materials:

-

Cell line of interest (e.g., HeLa, MM.1S)

-

JQ-1 based PROTAC

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BRD4, anti-loading control e.g., α-tubulin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of the JQ-1 PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add chemiluminescence substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of BRD4 degradation.

BRD4 Degradation Signaling Pathway

The degradation of BRD4 by a JQ-1 based PROTAC has significant downstream effects on cellular signaling pathways, primarily through the downregulation of key oncogenes and cell cycle regulators.

Conclusion

JQ-1 carboxylic acid is a versatile and indispensable tool for the synthesis of potent and selective BRD4-degrading PROTACs. This guide has provided a comprehensive framework for the design, synthesis, and evaluation of these molecules. The detailed protocols and understanding of the underlying biological pathways will aid researchers in the development of novel therapeutics for cancer and other diseases driven by BRD4.

References

- 1. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Discovery and Development of JQ-1 and its Carboxylic Acid Derivative: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic regulation is a critical component of gene expression, and its dysregulation is a hallmark of numerous diseases, including cancer. The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic "readers." They recognize and bind to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. The thieno-triazolo-1,4-diazepine, (+)-JQ-1, has emerged as a potent and selective small-molecule inhibitor of the BET family. It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and thereby modulating gene expression. This document provides an in-depth technical guide to the discovery, mechanism of action, and experimental validation of JQ-1, with a particular focus on its versatile carboxylic acid derivative, a key building block for advanced chemical biology tools such as PROTACs (Proteolysis Targeting Chimeras).[1][2][3]

Discovery and Mechanism of Action

JQ-1 was identified as a novel thieno-triazolo-1,4-diazepine that potently and specifically binds to the bromodomains of the BET protein family. The primary mechanism of action of JQ-1 is the competitive displacement of BET proteins, particularly BRD4, from acetylated histones on chromatin.[4] This displacement prevents the recruitment of transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), leading to a downregulation of key target genes. One of the most critical downstream effects of JQ-1 is the suppression of the MYC oncogene, whose expression is highly dependent on BRD4 activity in many cancers.[3][5][6][7] The inhibition of MYC and other oncogenes leads to cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[5][8]

The JQ-1 Carboxylic Acid Derivative

While JQ-1 is a powerful research tool, its utility can be expanded through chemical modification. The JQ-1 carboxylic acid derivative is a key intermediate that incorporates a carboxylic acid functional group, typically by replacing the tert-butyl ester of the parent compound.[3][9] This functional group serves as a chemical handle for conjugation to other molecules without abolishing its BET-binding capabilities.[9][10] Its most prominent application is in the synthesis of PROTACs.[1][2] By linking JQ-1 carboxylic acid to an E3 ligase ligand, the resulting PROTAC can recruit the cellular ubiquitin-proteasome system to the BET protein, leading to its targeted degradation rather than just inhibition.[2][3]

Quantitative Data

The efficacy of JQ-1 is underscored by its high binding affinity for BET bromodomains and its potent inhibitory effects on cancer cell lines.

Table 1: Binding Affinity (Kd) of (+)-JQ-1 for BET Bromodomains

| Bromodomain Target | Assay Method | Dissociation Constant (Kd) in nM |

|---|---|---|

| BRD2 (BD1) | Isothermal Titration Calorimetry (ITC) | 128 |

| BRD3 (BD1) | Isothermal Titration Calorimetry (ITC) | 59.5 |

| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | ~50 |

| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | ~90 |

| BRDT (BD1) | Isothermal Titration Calorimetry (ITC) | 190 |

(Data sourced from A2Bchem[11])

Table 2: Inhibitory Potency (IC50) of (+)-JQ-1 in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| NALM6 | B-cell Acute Lymphoblastic Leukemia | 0.93 |

| REH | B-cell Acute Lymphoblastic Leukemia | 1.16 |

| SEM | B-cell Acute Lymphoblastic Leukemia | 0.45 |

| RS411 | B-cell Acute Lymphoblastic Leukemia | 0.57 |

| A2780 | Ovarian Endometrioid Carcinoma | 0.41 |

| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 |

| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 |

| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 |

| LNCaP | Prostate Cancer | ~0.2 |

| C4-2 | Prostate Cancer | ~0.2 |

| 22Rv1 | Prostate Cancer | ~0.2 |

(Data sourced from multiple studies[6][12][13])

Table 3: Pharmacokinetic Properties of (+)-JQ-1 in Mice

| Parameter | Value | Species/Model |

|---|---|---|

| Half-life (t1/2) | ~1 hour | CD-1 mice |

| Primary Metabolizing Enzyme | CYP3A4 | Human and mouse liver microsomes |

| Major Metabolic Pathway | Monohydroxylation | Human and mouse liver microsomes |

(Data sourced from Benchchem and other studies[14][15][16][17][18][19])

Signaling Pathways Modulated by JQ-1

JQ-1 exerts its effects through the modulation of several key signaling pathways downstream of BET protein inhibition.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival. The p65 (RelA) subunit of NF-κB can be acetylated, allowing for its interaction with BRD4, which is essential for the transcription of many pro-inflammatory and anti-apoptotic genes. JQ-1 disrupts the BRD4-RelA interaction, suppressing the transcriptional activity of NF-κB and thereby reducing inflammation and promoting apoptosis in cancer cells.[20][21][22][23][24]

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that JQ-1 can suppress this pathway, particularly in cancer cells with functional PTEN.[25] In some contexts, like glioma stem cells, JQ-1 downregulates Vascular Endothelial Growth Factor (VEGF), which in turn reduces the activity of PI3K and the phosphorylation (activation) of AKT.[26][27] This inhibition contributes to cell cycle arrest and apoptosis.[26]

Activation of the LKB1/AMPK Pathway

In certain cellular contexts, such as bladder cancer, JQ-1 has been shown to induce autophagy by activating the LKB1/AMPK signaling pathway.[28] AMPK is a key energy sensor that, when activated, inhibits the mTOR pathway, a major promoter of cell growth, and stimulates catabolic processes like autophagy. JQ-1 can increase the interaction between LKB1 and AMPKα, leading to AMPK activation and subsequent mTOR inhibition, which contributes to its anti-proliferative effects.[9][13][28][29][30]

Experimental Protocols

Reproducible and robust experimental design is paramount in drug discovery. The following are detailed protocols for key assays used to characterize the activity of JQ-1.

Protocol 1: Cell Viability/Proliferation Assay (CCK-8 or CellTiter-Glo)

This assay measures the dose-dependent effect of JQ-1 on cancer cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., NALM6, Cal27) in 96-well plates at a density of 2,000-10,000 cells/well. Allow cells to adhere and recover for 24 hours.[5][8]

-

Compound Treatment: Prepare serial dilutions of JQ-1 in the appropriate cell culture medium. Replace the existing medium with the JQ-1-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 120 hours) at 37°C in a 5% CO2 incubator.[5][12]

-

Reagent Addition:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.[8]

-

For CellTiter-Glo: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.

-

-

Signal Measurement:

-

Data Analysis: Normalize the readings to the vehicle control and plot the results as a percentage of cell viability versus JQ-1 concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Protein Expression

This protocol is used to quantify changes in the expression of key proteins like BRD4 and c-Myc following JQ-1 treatment.

-

Cell Treatment and Lysis: Culture cells to ~80% confluency and treat with the desired concentrations of JQ-1 for a specified time (e.g., 24 or 48 hours).[8]

-

Harvesting: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Incubate lysates on ice for 30 minutes, then clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[5]

-

SDS-PAGE: Denature 10-30 µg of total protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an 8% or 12% SDS-polyacrylamide gel.[5]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).[5]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-BRD4, anti-c-Myc) and a loading control (e.g., anti-GAPDH, anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Protocol 3: In Vivo Xenograft Tumor Model Study

This protocol assesses the anti-tumor efficacy of JQ-1 in a living organism.

-

Cell Implantation: Subcutaneously implant cancer cells (e.g., 1-5 million cells suspended in Matrigel) into the flank of immunocompromised mice (e.g., NSG or nude mice).[5][23]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volumes with calipers using the formula V = (Length × Width²)/2. Randomize mice into treatment and vehicle control groups.[4][14]

-

Drug Administration: Administer JQ-1 (typically 50 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection for a predetermined treatment period (e.g., 20-28 days).[4][5][14][31]

-

Monitoring: Monitor tumor growth by measuring tumor volume twice weekly. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Tissue Harvest: At the end of the treatment period (or when tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., formalin-fixation for immunohistochemistry or snap-freezing for western blotting).[4]

-

Data Analysis: Plot the average tumor volume over time for both treatment and control groups. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any anti-tumor effect.

Conclusion

JQ-1 has proven to be an invaluable chemical probe for elucidating the biological roles of BET proteins and validating them as therapeutic targets in a multitude of diseases, particularly cancer. Its ability to competitively inhibit the interaction between BET bromodomains and acetylated histones leads to the suppression of critical oncogenic and pro-inflammatory signaling pathways. The development of the JQ-1 carboxylic acid derivative has further expanded its utility, enabling the creation of next-generation tools like PROTACs for targeted protein degradation. The comprehensive data and protocols presented in this whitepaper provide a foundational guide for researchers and drug development professionals aiming to leverage JQ-1 and its derivatives to explore novel therapeutic strategies in epigenetics.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. JQ1 induces DNA damage and apoptosis, and inhibits tumor growth in a patient-derived xenograft model of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. The LKB1 complex-AMPK pathway: the tree that hides the forest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. a2bchem.com [a2bchem.com]

- 12. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. "Metabolism of JQ1, an Inhibitor of Bromodomain and Extra Terminal Brom" by Feng Li, Kevin R MacKenzie et al. [digitalcommons.library.tmc.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JQ1, a BET inhibitor, controls TLR4-induced IL-10 production in regulatory B cells by BRD4-NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia [frontiersin.org]

- 25. oncotarget.com [oncotarget.com]

- 26. spandidos-publications.com [spandidos-publications.com]

- 27. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 28. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

JQ-1 (Carboxylic Acid): An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

JQ-1 (carboxylic acid), also known as (+)-JQ1 acid, is a crucial chemical probe in the study of epigenetics, specifically in the context of bromodomain and extra-terminal (BET) domain proteins. While its parent compound, (+)-JQ1, is a potent and selective inhibitor of the BET family (BRD2, BRD3, BRD4, and BRDT), JQ-1 (carboxylic acid) serves a distinct but equally important role. This technical guide provides an in-depth overview of JQ-1 (carboxylic acid), clarifying its primary function not as a direct cellular inhibitor, but as an indispensable precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a negative control for in vitro experiments. This guide will detail its biochemical properties, provide experimental protocols, and illustrate its utility in advancing drug discovery and development.

Introduction: The Role of BET Bromodomains and the Advent of JQ1

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction is a key mechanism in transcriptional activation.[1] The protein BRD4, a member of this family, is particularly notable for its role in recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters, which in turn stimulates transcriptional elongation of genes, including critical oncogenes like MYC.[2][3] Dysregulation of BET protein activity is a hallmark of various cancers and inflammatory diseases, making them attractive therapeutic targets.[4]

The development of (+)-JQ1, a thieno-triazolo-1,4-diazepine, was a landmark achievement in chemical biology.[1] It acts as a potent, cell-permeable, and selective inhibitor that competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and thereby suppressing the transcription of target genes.[1][2] Its inactive enantiomer, (-)-JQ1, which shows no significant affinity for BET bromodomains, serves as an ideal negative control for cellular experiments, helping to distinguish on-target from off-target effects.[5][6]

JQ-1 (Carboxylic Acid): A Tale of Two Functions

JQ-1 (carboxylic acid) is the hydrolyzed form of (+)-JQ1, where the t-butyl ester functional group is replaced by a carboxylic acid. This seemingly small modification has profound implications for its biological activity and utility as a chemical probe.

Inactivity as a Direct BET Inhibitor in Cellular Contexts

While several commercial vendors erroneously attribute the potent inhibitory values of (+)-JQ1 to its carboxylic acid derivative, the available scientific literature and fundamental chemical principles suggest otherwise. The bulky, hydrophobic t-butyl ester of (+)-JQ1 is critical for its cell permeability and its ability to effectively engage with the hydrophobic acetyl-lysine binding pocket of the bromodomain.[1] The introduction of a charged carboxylic acid group significantly increases the molecule's polarity, which is expected to severely limit its ability to cross cell membranes and may also reduce its binding affinity for the target.

Therefore, JQ-1 (carboxylic acid) should not be considered a potent cellular BET inhibitor. For cellular assays requiring a negative control, the inactive enantiomer, (-)-JQ1 , is the more appropriate and rigorously validated tool.[5][6]

A Vital Precursor for PROTAC Synthesis

The primary and most significant application of JQ-1 (carboxylic acid) is in the field of targeted protein degradation.[7][8] The carboxylic acid moiety serves as a versatile chemical handle for conjugation reactions.[9] Researchers have widely used it to attach linkers connected to an E3 ubiquitin ligase ligand (such as pomalidomide (B1683931) or VHL ligands), thereby creating bivalent molecules known as PROTACs.

These JQ1-based PROTACs (e.g., MZ1, ARV-825) function by simultaneously binding to a BET protein (via the JQ1 "warhead") and an E3 ligase. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the target BET protein, offering a powerful alternative to simple inhibition.

Quantitative Data: A Comparative Look at JQ1 and its Analogs

To understand the role of JQ-1 (carboxylic acid), it is essential to compare the quantitative data of the active inhibitor, (+)-JQ1, and its inactive enantiomer, (-)-JQ1.

Note: IC50 and Kd values can vary based on the specific assay conditions. The data presented are representative values from published literature.

| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| (+)-JQ1 | BRD4 (BD1) | ITC | ~50 | 77 (AlphaScreen) | [1][10] |

| BRD4 (BD2) | ITC | ~90 | 33 (AlphaScreen) | [1][11] | |

| BRD2 (BD1) | ITC | 128 | - | [10] | |

| BRD3 (BD1) | ITC | 59.5 | - | [12] | |

| BRDT (BD1) | ITC | 190 | - | [12] | |

| (-)-JQ1 | BRD4 (BD1) | ITC | No Detectable Binding | >10,000 (AlphaScreen) | [5][12] |

| (BET family) | DSF | No significant interaction | - | [1][6] | |

| JQ-1 (carboxylic acid) | BRD4 | Various | Not available in peer-reviewed literature | >50,000 (HEK293 cytotoxicity) | [13] |

DSF: Differential Scanning Fluorimetry; ITC: Isothermal Titration Calorimetry; AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay.

It is critical to note the absence of reliable, peer-reviewed biochemical data (Kd or IC50) confirming potent binding of standalone JQ-1 (carboxylic acid) to BET bromodomains. The high cytotoxicity IC50 value further supports its lack of potent, specific activity in cells.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

References

- 1. researchgate.net [researchgate.net]

- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-JQ1 carboxylic acid, 202592-23-2 | BroadPharm [broadpharm.com]

- 5. JQ-1 (carboxylic acid) | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 6. rndsystems.com [rndsystems.com]

- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Technical Core of JQ-1 (Carboxylic Acid): A Guide to its Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQ-1, and its carboxylic acid derivative, have emerged as pivotal chemical probes for interrogating the biological functions of the Bromodomain and Extra-Terminal domain (BET) family of proteins. These small molecules act as potent and specific inhibitors of BET bromodomains, primarily by mimicking acetylated lysine (B10760008) residues on histone tails and competitively displacing BET proteins from chromatin. This action leads to the modulation of gene transcription, with profound effects on cellular proliferation, differentiation, and oncogenesis. This technical guide provides an in-depth overview of the target proteins of JQ-1 (carboxylic acid), supported by quantitative binding data, detailed experimental protocols, and visualizations of key signaling pathways.

Primary Target Proteins: The BET Family

The principal targets of JQ-1 are the four members of the BET family of proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. JQ-1 binds to the tandem bromodomains (BD1 and BD2) of these proteins, which are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins.[1] By competitively occupying these binding pockets, JQ-1 effectively evicts BET proteins from chromatin, thereby disrupting their transcriptional co-activator functions.[2]

Quantitative Binding Affinity Data

The affinity of JQ-1 for the bromodomains of BET proteins has been extensively characterized using various biophysical and biochemical assays. The following table summarizes key quantitative data from Isothermal Titration Calorimetry (ITC) and AlphaScreen assays.

| Target Protein | Bromodomain | Assay Type | Dissociation Constant (Kd) (nM) | IC50 (nM) | Reference |

| BRD2 | BD1 | ITC | 128 ± 6.5 | - | [3] |

| BD1 | Thermal Denaturation | 11 | - | [4] | |

| BD2 | Thermal Denaturation | 9 | - | [4] | |

| BRD3 | BD1 | ITC | 59.5 ± 3.1 | - | [3] |

| BD2 | ITC | 82 | - | [4] | |

| BRD4 | BD1 | ITC | ~50 | 77 | [1] |

| BD1 | ITC | 49 ± 2.4 | 76.9 ± 1.7 | [3] | |

| BD2 | ITC | ~90 | 33 | [1] | |

| BD2 | ITC | 90.1 ± 4.6 | 32.6 ± 1.8 | [3] | |

| BRDT | BD1 | ITC | 190.1 ± 7.6 | - | [3] |

Key Downstream Target: c-Myc

A primary and well-documented consequence of BET inhibition by JQ-1 is the profound suppression of the MYC proto-oncogene.[2][5] BRD4 is known to occupy the promoter and enhancer regions of the MYC gene, and its displacement by JQ-1 leads to a rapid downregulation of MYC transcription.[2] This effect is central to the anti-proliferative activity of JQ-1 in various cancer models.[5] The inhibition of c-Myc subsequently affects a multitude of downstream target genes involved in cell cycle progression, metabolism, and apoptosis.[6][7]

JQ-1-BRD4-c-Myc Signaling Pathway

Other Potential Target Pathways and Off-Targets

While the BET family, and particularly BRD4, are the primary targets of JQ-1, some studies have suggested potential off-target effects and involvement in other signaling pathways. For instance, JQ-1 has been reported to interact with the nuclear receptor PXR, which could have implications for drug metabolism.[8] Additionally, proteomics studies have revealed that JQ-1 can alter the BRD4 interactome, affecting a broad range of cellular processes beyond direct c-Myc regulation.[9]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol outlines the determination of the binding affinity of JQ-1 to a purified bromodomain protein.

Methodology:

-

Protein Preparation: Express and purify the desired bromodomain (e.g., BRD4(1)) to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Ligand Preparation: Dissolve JQ-1 (carboxylic acid) in the same ITC buffer used for the protein.

-

ITC Experiment:

-

Load the purified bromodomain protein into the sample cell of the calorimeter at a concentration of approximately 10-20 µM.

-

Load JQ-1 into the injection syringe at a concentration 10-15 fold higher than the protein concentration.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of JQ-1 into the protein solution at a constant temperature (e.g., 25°C).

-

Record the heat changes associated with each injection.

-

-

Data Analysis: Integrate the raw injection heats and correct for the heat of dilution. Fit the resulting data to a single-site binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[1]

AlphaScreen Competitive Binding Assay

This protocol describes a high-throughput method to measure the ability of JQ-1 to displace a biotinylated histone peptide from a His-tagged bromodomain.

Methodology:

-

Reagent Preparation:

-

Dilute all reagents in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4 supplemented with 0.05% CHAPS).

-

Prepare a serial dilution of JQ-1 (carboxylic acid).

-

Prepare solutions of His-tagged bromodomain protein (e.g., BRD4(1) at 250 nM) and a biotinylated tetra-acetylated histone H4 peptide.

-

-

Assay Procedure:

-

In a 384-well plate, add the JQ-1 serial dilutions.

-

Add the His-tagged bromodomain protein and incubate.

-

Add the biotinylated histone peptide and incubate.

-

Add Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.

-

Incubate in the dark to allow for bead association.

-

-

Detection: Read the plate on an AlphaScreen-compatible reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the protein-peptide interaction.

-

Data Analysis: Plot the AlphaScreen signal against the logarithm of the JQ-1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][3]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293) to confluency.

-

Treat cells with JQ-1 (carboxylic acid) at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) in a thermocycler, followed by cooling.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

-

Protein Detection and Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein (e.g., BRD4) in the soluble fraction by Western blotting using a specific antibody.

-

Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of JQ-1 indicates target engagement.[10]

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions in vivo. This protocol can be adapted to study the interaction of BRD4 with its binding partners and how JQ-1 affects these interactions.

Methodology:

-

Cell Culture and Lysis:

-

Culture and treat cells (e.g., HeLa or OCI-AML3) with JQ-1 or vehicle.

-

Wash cells with cold PBS and lyse with a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-BRD4) or a control IgG overnight at 4°C with gentle rotation.[11]

-

Add protein A/G beads to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against the protein of interest and its putative interacting partners (e.g., p53).[11] A change in the amount of co-precipitated protein in the presence of JQ-1 suggests that the compound modulates the protein-protein interaction.

-

Conclusion

JQ-1 (carboxylic acid) is a powerful tool for studying the role of BET proteins in health and disease. Its primary targets are the bromodomains of the BET family, with BRD4 being a key player in its mechanism of action. The subsequent downregulation of c-Myc is a critical downstream event responsible for many of the observed anti-cancer effects. The experimental protocols provided herein offer a foundation for researchers to investigate the intricate interactions of JQ-1 with its target proteins and to further elucidate its therapeutic potential. As research progresses, a deeper understanding of the broader cellular effects and potential off-targets of JQ-1 will be crucial for the development of next-generation BET inhibitors with improved selectivity and efficacy.

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain and extraterminal protein inhibitor JQ1 suppresses thyroid tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]

- 4. (+)-JQ1 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of JQ-1 (Carboxylic Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of JQ-1 (carboxylic acid), a key derivative of the potent Bromodomain and Extra-Terminal (BET) family inhibitor, (+)-JQ1. This document details its mechanism of action, its role as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), and the downstream cellular pathways affected by its activity. Furthermore, it provides detailed experimental protocols for assays relevant to its characterization and visualization of key biological processes.

Introduction to JQ-1 (Carboxylic Acid)

JQ-1 (carboxylic acid), also known as JQ1-acid or (+)-JQ1 carboxylic acid, is a chemical derivative of the well-characterized BET inhibitor, (+)-JQ1.[1] The addition of a carboxylic acid functional group to the (+)-JQ1 scaffold provides a versatile chemical handle for conjugation, most notably in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] JQ-1 (carboxylic acid) retains the core thieno-triazolo-diazepine structure of (+)-JQ1, which is responsible for its potent and selective binding to the acetyl-lysine binding pockets of BET bromodomains.[3][1]

Mechanism of Action

The biological activity of JQ-1 (carboxylic acid) is derived from its ability to competitively inhibit the binding of BET proteins to acetylated lysine (B10760008) residues on histones and other proteins.[4][5] The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in the regulation of gene transcription.[4][5] By docking into the hydrophobic pocket of the bromodomains, JQ-1 (carboxylic acid) displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional machinery and leading to the downregulation of key oncogenes such as c-Myc.[6][7][8]

The stereochemistry of the JQ1 molecule is critical for its activity. The (+)-enantiomer is the active form, while the (-)-enantiomer is largely inactive and serves as a valuable negative control in experiments.[6] As a derivative of the active enantiomer, JQ-1 (carboxylic acid) is a potent BET inhibitor.

Quantitative Biological Data

Table 1: IC50 Values of (+)-JQ1 against BET Bromodomains

| Target | IC50 (nM) | Assay |

| BRD2 (BD1) | 17.7 | AlphaScreen |

| BRD4 (BD1) | 76.9 | AlphaScreen |

| BRD4 (BD2) | 32.6 | AlphaScreen |

Data sourced from Tocris Bioscience.

Table 2: Dissociation Constants (Kd) of (+)-JQ1 for BET Bromodomains

| Target | Kd (nM) | Assay |

| BRD2 (BD1) | 128 | ITC |

| BRD3 (BD1) | 59.5 | ITC |

| BRD3 (BD2) | 82 | ITC |

| BRD4 (BD1) | ~50 | ITC |

| BRD4 (BD2) | ~90 | ITC |

| BRDT (BD1) | 190 | ITC |

Data compiled from multiple sources.[6][9][10][11]

Key Signaling Pathways

Inhibition of BET proteins by JQ-1 (carboxylic acid) perturbs critical signaling pathways involved in cell proliferation, survival, and inflammation. Two of the most well-documented pathways are the BRD4/c-Myc and BRD4/NF-κB axes.

BRD4/c-Myc Signaling Pathway

BRD4 is a key transcriptional co-activator of the oncogene MYC. By displacing BRD4 from the MYC promoter and enhancer regions, JQ-1 and its derivatives effectively suppress MYC transcription.[5][7][8] This leads to cell cycle arrest and apoptosis in various cancer models.

BRD4/NF-κB Signaling Pathway

BRD4 also plays a crucial role in the inflammatory response by co-activating NF-κB-dependent gene expression. JQ-1 and its derivatives can disrupt the interaction between BRD4 and acetylated RelA, a subunit of NF-κB, thereby mitigating the inflammatory cascade.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity map of bromodomain protein 4 (BRD4) interactions with the histone H4 tail and the small molecule inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for JQ-1 (Carboxylic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQ-1 (carboxylic acid) is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[1][2] As a derivative of the well-characterized BET inhibitor (+)-JQ1, JQ-1 (carboxylic acid) features a carboxylic acid group, making it an ideal precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of BET proteins.[3][4] These application notes provide detailed protocols for the use of JQ-1 (carboxylic acid) in common experimental settings, summarize key quantitative data, and visualize its mechanism of action.

Physicochemical and Storage Information

| Property | Value |

| Molecular Formula | C₁₉H₁₇ClN₄O₂S |

| Molecular Weight | 400.88 g/mol |

| CAS Number | 202592-23-2 |

| Appearance | White to light yellow powder/crystal |

| Solubility | DMSO: ≥80 mg/mL (199.56 mM)[4], Ethanol: 12.5 mg/mL (31.18 mM)[5] |

| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 6 months.[2][3] |

Mechanism of Action

JQ-1 (carboxylic acid) functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin. This prevents the recruitment of transcriptional machinery necessary for the expression of key oncogenes, most notably MYC.[6][7] The downregulation of MYC protein leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis. This is mediated through the upregulation of cyclin-dependent kinase inhibitors like p21 and the modulation of other cell cycle-related proteins such as Cyclin D1, CDK4, and CDK6.[6][8] Additionally, JQ-1 has been shown to suppress the NF-κB signaling pathway by inhibiting the interaction between BRD4 and RelA.[9]

Signaling Pathway Diagram

Caption: JQ-1 (carboxylic acid) mechanism of action.

Quantitative Data

In Vitro Efficacy: IC₅₀ Values

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the parent compound (+)-JQ1 in various cancer cell lines. The activity of JQ-1 (carboxylic acid) is expected to be comparable.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Hey | Ovarian Cancer | 360 | [6] |

| SKOV3 | Ovarian Cancer | 970 | [6] |

| NMC 11060 | NUT Midline Carcinoma | 4 | [4] |

| MOLM-13 | Acute Myeloid Leukemia | ~77-33 (enzymatic) | [10] |

| A549 | Non-Small Cell Lung Cancer | Resistant | [11] |

| H1373 | Non-Small Cell Lung Cancer | Sensitive | [11] |

In Vivo Efficacy: Tumor Growth Inhibition

Studies using xenograft models have demonstrated the anti-tumor efficacy of JQ-1.

| Cancer Model | Animal Model | Dosage and Administration | Outcome | Reference |

| Ovarian Cancer (Hey cells) | Mouse | 50 mg/kg, daily i.p. | Significant suppression of tumor growth and weight. | [6] |

| Cholangiocarcinoma (PDX) | Mouse | 50 mg/kg, daily i.p. for 20 days | Suppression of tumor growth in sensitive models. | |

| Merkel Cell Carcinoma (xenograft) | Mouse | Not specified | Significant attenuation of tumor growth. | [8] |

| Pancreatic Ductal Adenocarcinoma (PDX) | Mouse | 50 mg/kg, daily for 21-28 days | Inhibition of tumor growth in all models. | [12] |

Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo® 2.0)

This protocol outlines the measurement of cell viability in response to JQ-1 (carboxylic acid) treatment using the Promega CellTiter-Glo® 2.0 Assay.

Materials:

-

JQ-1 (carboxylic acid)

-

DMSO (cell culture grade)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241/2/3)[13][14][15]

-

Plate reader with luminescence detection capability

-

Orbital shaker

Protocol:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]

-

Compound Preparation: Prepare a 10 mM stock solution of JQ-1 (carboxylic acid) in DMSO. Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of JQ-1 (carboxylic acid). Include a vehicle control (DMSO at the same final concentration as the highest JQ-1 concentration).

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[3]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.[13]

-

Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.[13]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

-

Record the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for determining cell viability.

Western Blotting for MYC and p21 Expression

This protocol describes the detection of MYC and p21 protein levels in cells treated with JQ-1 (carboxylic acid).

Materials:

-

JQ-1 (carboxylic acid)

-

Treated cell pellets

-

RIPA Lysis Buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0)

-

Protease and phosphatase inhibitor cocktail

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis:

-

Wash treated cells with ice-cold PBS and pellet by centrifugation.

-

Resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against c-Myc, p21, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of JQ-1 (carboxylic acid) in a mouse xenograft model.

Materials:

-

JQ-1 (carboxylic acid)

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cells for implantation

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Preparation and Administration:

-

Prepare the JQ-1 (carboxylic acid) formulation. For a 1 mg/mL working solution in the vehicle mentioned above: dissolve 10 mg of JQ-1 (carboxylic acid) in 1 mL of DMSO to make a 10 mg/mL stock. Add 4 mL of PEG300 and mix. Add 0.5 mL of Tween-80 and mix. Finally, add 4.5 mL of saline and mix.[2]

-

Administer JQ-1 (carboxylic acid) to the treatment group at the desired dosage (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection daily.[10]

-

Administer an equal volume of the vehicle solution to the control group.

-

-

Monitoring:

-

Measure tumor volume with calipers twice weekly using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight and overall health of the mice regularly.

-

-

Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[12]

Conclusion

JQ-1 (carboxylic acid) is a valuable research tool for studying the role of BET proteins in cancer and other diseases. Its primary application as a precursor for PROTAC development opens up new avenues for targeted protein degradation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize JQ-1 (carboxylic acid) in their experimental workflows.

References

- 1. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. selleckchem.com [selleckchem.com]

- 5. JQ-1 (carboxylic acid) | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 6. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (+)-JQ1 | Epigenetic Reader Domain inhibitor | BET inhibitor | CAS 1268524-70-4 | inhibitor of BRD4(1/2) | Buy (+)-JQ 1 from Supplier InvivoChem [invivochem.com]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad.com [bio-rad.com]

- 13. promega.com [promega.com]

- 14. promega.com [promega.com]

- 15. CellTiter-Glo® 2.0 Assay Technical Manual [promega.jp]

- 16. CellTitre Glo 2.0 Viability Assay [protocols.io]

JQ-1 (Carboxylic Acid): A Comprehensive In Vitro Assay Guide for Researchers

Application Notes and Protocols for the Characterization of a Potent BET Bromodomain Inhibitor

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the in vitro evaluation of JQ-1 and its carboxylic acid derivative. JQ-1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, BRD4, and BRDT.[1] Its carboxylic acid derivative is often utilized in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.[2][][4][5] This guide outlines key in vitro assays to characterize the binding affinity, cellular activity, and mechanism of action of JQ-1 (carboxylic acid).

Biochemical Assays: Quantifying Binding Affinity to BET Bromodomains

To ascertain the direct interaction of JQ-1 (carboxylic acid) with its targets, several biophysical and biochemical assays can be employed. These assays are crucial for determining the potency and selectivity of the compound.

Data Presentation: Quantitative Binding and Inhibitory Activity of JQ-1

The following tables summarize the reported binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) of (+)-JQ1 for various BET bromodomains. These values serve as a benchmark for in-house experiments.

Table 1: Inhibitory Potency (IC50) of (+)-JQ1 Against BET Bromodomains [1]

| Bromodomain Target | Assay Type | IC50 (nM) |

| BRD4 (BD1) | AlphaScreen | 77 |

| BRD4 (BD2) | AlphaScreen | 33 |

| BRD2 (BD1) | AlphaScreen | 17.7 |

| CREBBP | AlphaScreen | >10,000 |

Table 2: Binding Affinity (Kd) of (+)-JQ1 for BET Bromodomains

| Bromodomain Target | Assay Type | Kd (nM) |

| BRD2 | ITC | 128 |

| BRD4 (BD1) | ITC | <50 |

| BRD4 (BD2) | ITC | 90 |

Experimental Protocols: Binding Assays

a) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the ability of JQ-1 to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.[1]

-

Principle: Donor and acceptor beads are brought into proximity through the binding of a tagged bromodomain protein and a biotinylated histone peptide. Excitation of the donor bead results in a luminescent signal from the acceptor bead. JQ-1 competes with the histone peptide for binding to the bromodomain, separating the beads and reducing the signal.[1][6]

-

Protocol:

-

Reagent Preparation: Dilute all reagents, including His-tagged recombinant bromodomain protein (e.g., BRD4), biotinylated histone H4 peptide, and serial dilutions of JQ-1 (carboxylic acid), in the appropriate assay buffer.

-

Incubation: Incubate the tagged bromodomain protein with anti-tag acceptor beads and the biotinylated histone peptide with streptavidin-coated donor beads.

-

Assay Plate Setup: Add varying concentrations of JQ-1 (carboxylic acid) to the wells of a microtiter plate.

-

Addition of Components: Add the protein-acceptor bead complex and the peptide-donor bead complex to the wells.

-

Equilibration: Incubate the plate in the dark to allow the binding to reach equilibrium.

-

Signal Detection: Read the plate in an AlphaScreen-capable microplate reader.[1]

-

b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay used to characterize inhibitors of protein-protein interactions.

-

Principle: Energy transfer occurs between a donor fluorophore (e.g., Europium chelate) conjugated to the bromodomain and an acceptor fluorophore (e.g., APC) on a ligand (acetylated peptide). JQ-1 binding to the bromodomain displaces the fluorescently labeled peptide, leading to a decrease in the FRET signal.[7]

-

Protocol:

-

Reagent Preparation: Prepare serial dilutions of JQ-1 (carboxylic acid). Dilute the Europium-labeled bromodomain and the APC-labeled acetylated peptide in assay buffer.

-

Assay Plate Setup: Add the JQ-1 dilutions to the assay plate.

-

Addition of Components: Add the Europium-labeled bromodomain to the wells and incubate briefly. Then, add the APC-labeled peptide.

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Signal Detection: Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence detection.[7][8][9]

-

c) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.[1]

-

Principle: A solution of JQ-1 (carboxylic acid) is titrated into a solution containing the bromodomain protein. The heat released or absorbed during binding is measured.

-

Protocol:

-

Preparation: Purify recombinant bromodomain proteins and dialyze them extensively against the ITC buffer. Dissolve JQ-1 (carboxylic acid) in the same final dialysis buffer.[1]

-

Titration: Perform the experiment using a microcalorimeter at a constant temperature. The sample cell contains the purified bromodomain protein.

-

Injection: Titrate a concentrated solution of JQ-1 (carboxylic acid) into the sample cell in a series of small injections.[1]

-

Data Analysis: Analyze the resulting heat changes to determine the binding affinity (Kd).

-

Caption: Workflow for biochemical binding assays of JQ-1 (carboxylic acid).

Cellular Assays: Assessing the Biological Impact of JQ-1 (Carboxylic Acid)

Cell-based assays are essential for understanding the effects of JQ-1 (carboxylic acid) on cancer cell lines. These assays can measure changes in cell proliferation, viability, cell cycle progression, and apoptosis.

Data Presentation: Cellular Effects of JQ-1

Table 3: IC50 Values of JQ-1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) |

| NALM6 | Acute Lymphoblastic Leukemia | Cell Viability | 0.93[10] |

| REH | Acute Lymphoblastic Leukemia | Cell Viability | 1.16[10] |

| SEM | Acute Lymphoblastic Leukemia | Cell Viability | 0.45[10] |

| RS411 | Acute Lymphoblastic Leukemia | Cell Viability | 0.57[10] |

| A2780 | Ovarian Endometrioid Carcinoma | Cell Viability | 0.41[11] |

| TOV112D | Ovarian Endometrioid Carcinoma | Cell Viability | 0.75[11] |

| HEC151 | Endometrial Endometrioid Carcinoma | Cell Viability | 0.28[11] |

Experimental Protocols: Cellular Assays

a) Cell Viability and Proliferation Assays

These assays determine the concentration-dependent effect of JQ-1 (carboxylic acid) on cell growth.

-

Principle: Assays like MTT, XTT, or CellTiter-Glo measure metabolic activity as an indicator of cell viability. Direct cell counting (e.g., using a hemocytometer with trypan blue exclusion) measures cell proliferation.

-

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[12]

-

Treatment: Treat cells with a range of concentrations of JQ-1 (carboxylic acid) for 24, 48, or 72 hours.[12]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

b) Cell Cycle Analysis

This assay determines the effect of JQ-1 (carboxylic acid) on cell cycle progression. JQ-1 is known to induce G1 arrest.[13][14][15][16]

-

Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Cell Treatment: Treat cells with JQ-1 (carboxylic acid) for the desired time.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[13][16][17]

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase.[13][16][17]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[13][16][17]

-

c) Apoptosis Assays

These assays quantify the induction of programmed cell death by JQ-1 (carboxylic acid).

-

Principle (Annexin V/PI Staining): Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

-

Protocol:

-

Cell Treatment: Treat cells with JQ-1 (carboxylic acid).

-

Harvesting: Collect both adherent and floating cells.[12]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[16]

-

Incubation: Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.[12][16]

-

d) Gene Expression Analysis (qRT-PCR and Western Blot)

These techniques are used to measure changes in the expression of key genes and proteins regulated by JQ-1, such as c-Myc.

-

Principle:

-

qRT-PCR: Measures the amount of a specific mRNA transcript.

-

Western Blot: Detects and quantifies the amount of a specific protein.

-

-

Protocol (Western Blot):

-

Cell Lysis: Lyse treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by size using gel electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against the protein of interest (e.g., c-Myc, BRD4) and a loading control (e.g., GAPDH). Follow with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Caption: Experimental workflow for cellular assays of JQ-1 (carboxylic acid).

Mechanism of Action and Signaling Pathways

JQ-1 exerts its effects primarily by inhibiting BET bromodomains, which are "readers" of epigenetic marks. This leads to the suppression of key oncogenes and the modulation of various signaling pathways.

JQ-1 Signaling Pathway